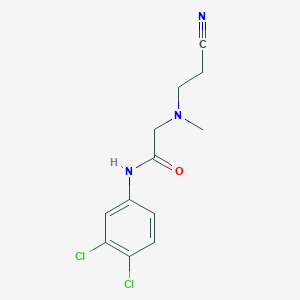
N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide, also known as CDMG, is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including as a tool for studying the mechanisms of action of certain enzymes and as a potential treatment for certain diseases. In
Mecanismo De Acción
The mechanism of action of N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide involves the inhibition of DPP-IV, which is a serine protease that cleaves peptides at the N-terminal end of proline or alanine residues. By inhibiting this enzyme, this compound increases the levels of certain hormones, such as glucagon-like peptide-1 (GLP-1), which play a role in glucose metabolism and insulin secretion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. As mentioned earlier, this compound has been shown to increase insulin secretion and improve glucose tolerance in animal models of type 2 diabetes. Additionally, this compound has been shown to reduce inflammation and oxidative stress in animal models of various diseases, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide in lab experiments is its specificity for DPP-IV inhibition. This makes it a useful tool for studying the mechanisms of action of this enzyme and its role in various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage in animal models, suggesting that caution should be exercised when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide. One area of research is the development of more potent and selective DPP-IV inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, such as type 2 diabetes, Alzheimer's disease, and Parkinson's disease. Finally, further studies are needed to better understand the potential toxicity of this compound and to develop strategies for minimizing its toxicity in lab experiments.
Métodos De Síntesis
N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide is synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3,4-dichlorophenylacetonitrile with methylamine to form N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide. This intermediate is then reacted with ethyl chloroformate to form N~1~-(3,4-dichlorophenyl)-N~2~-methyl-N~2~-(2-chloroethyl)glycinamide. Finally, this intermediate is reacted with sodium cyanide to form the desired product, this compound.
Aplicaciones Científicas De Investigación
N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide has been studied for its potential applications in various areas of scientific research. One area of research where this compound has shown promise is in the study of the mechanisms of action of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a role in the regulation of glucose metabolism. This inhibition has been shown to increase insulin secretion and improve glucose tolerance in animal models, suggesting that this compound may have potential as a treatment for type 2 diabetes.
Propiedades
IUPAC Name |
2-[2-cyanoethyl(methyl)amino]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O/c1-17(6-2-5-15)8-12(18)16-9-3-4-10(13)11(14)7-9/h3-4,7H,2,6,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDXLLQDQDCDFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

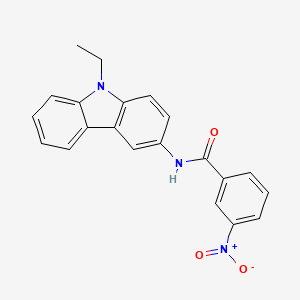
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4985485.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B4985490.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985496.png)
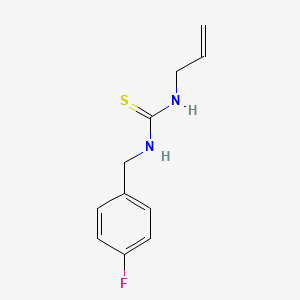
![N-(4-fluorobenzyl)-3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4985513.png)
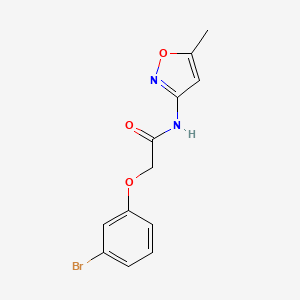
![N-(4-bromophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4985532.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4985537.png)
![4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene](/img/structure/B4985542.png)
![2-(4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4985543.png)
![3-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B4985544.png)
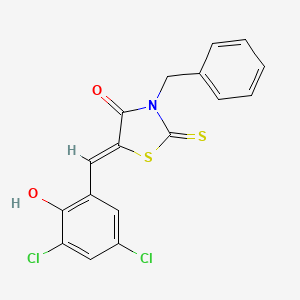
![2-[{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]ethanol](/img/structure/B4985553.png)